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troubleshooting (S)-JNJ-54166060 off-target effects

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Compound of Interest		
Compound Name:	(S)-JNJ-54166060	
Cat. No.:	B12426877	Get Quote

Technical Support Center: (S)-JNJ-54166060

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential off-target effects of **(S)-JNJ-54166060**, a potent P2X7 receptor antagonist. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (S)-JNJ-54166060 and what is its primary mechanism of action?

(S)-JNJ-54166060 is a small molecule antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[2] Its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as IL-1 β and IL-18, through the activation of the NLRP3 inflammasome.[2][3][4] **(S)-JNJ-54166060** is designed to block these ATP-induced events by inhibiting the P2X7 receptor.

Q2: I'm observing a phenotype in my experiment that is inconsistent with P2X7 receptor inhibition. What could be the cause?

Observed effects that are inconsistent with P2X7 receptor inhibition may be due to off-target activities of **(S)-JNJ-54166060**. Like many small molecule inhibitors, it may interact with other







cellular targets. It is also possible that the observed phenotype is a downstream consequence of P2X7 receptor inhibition that has not been previously characterized in your specific experimental model.

Q3: What are some known off-target effects of P2X7 receptor antagonists in general?

While a specific off-target profile for **(S)-JNJ-54166060** is not extensively published, other P2X7 antagonists have been reported to exhibit off-target effects. These can include activity against other P2X receptor subtypes or interactions with other proteins that share structural similarities.[3][5] Additionally, **(S)-JNJ-54166060** has been noted to have a unique cytochrome P450 profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism, which could lead to drug-drug interactions or effects on the metabolism of other compounds in your experimental system.[1]

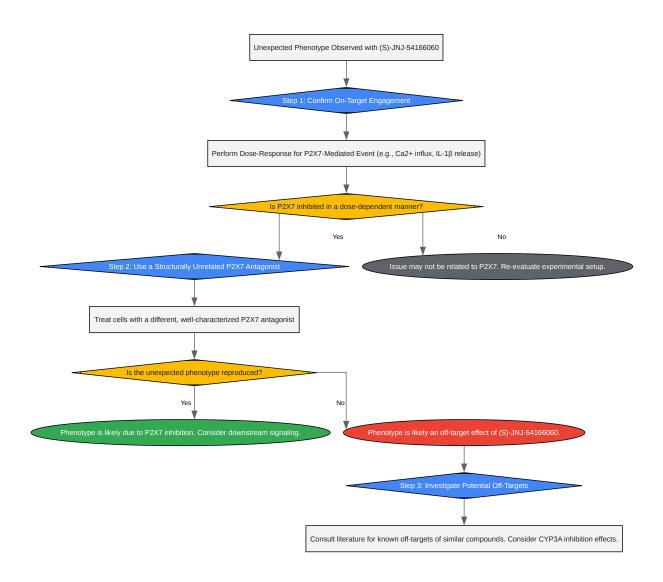
Q4: How can I confirm that **(S)-JNJ-54166060** is engaging its intended target in my experimental system?

To confirm on-target engagement, you should perform a dose-response experiment to verify that **(S)-JNJ-54166060** inhibits a known P2X7 receptor-mediated event in your system. Examples of such events include ATP-induced calcium influx, pore formation (which can be assessed by dye uptake assays), or the release of IL-1 β .[3] This will help confirm that the inhibitor is active at the concentrations being used and is effectively blocking its intended target.

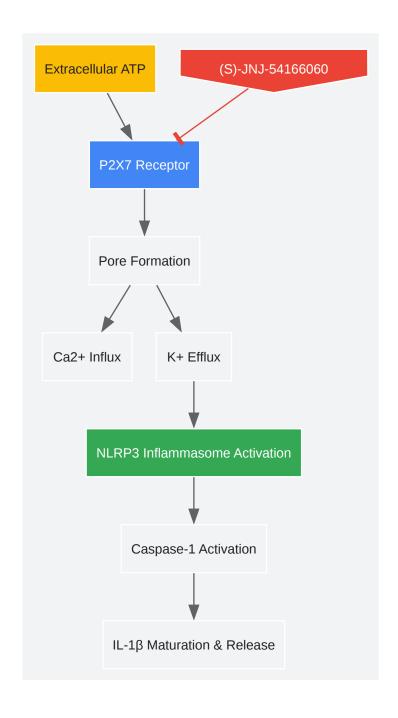
Troubleshooting Guides Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that cannot be readily explained by the inhibition of the P2X7 receptor signaling pathway.











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